4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide
CAS No.: 349612-25-5
Cat. No.: VC4318108
Molecular Formula: C9H6FN3OS
Molecular Weight: 223.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 349612-25-5 |
|---|---|
| Molecular Formula | C9H6FN3OS |
| Molecular Weight | 223.23 |
| IUPAC Name | 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C9H6FN3OS/c10-7-3-1-6(2-4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) |
| Standard InChI Key | XZVCYNGKJYPEGW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NC2=NN=CS2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide is C₁₀H₇FN₃OS, with a molecular weight of 223.23 g/mol . The structure comprises a benzamide moiety linked to the 2-position of a 1,3,4-thiadiazole ring, with a fluorine substituent at the 4-position of the benzene ring (Figure 1). The thiadiazole ring contributes to the compound’s planar geometry, facilitating π-π stacking interactions with biological targets .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Key absorption bands include stretches for the amide C=O group (~1678 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and N-H bending (~1530 cm⁻¹) .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): The molecular ion peak at m/z 223.1 ([M+H]⁺) confirms the molecular weight, with fragmentation patterns consistent with thiadiazole cleavage .
Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | 3.55 | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 5 | |
| Polar surface area | 54.6 Ų | |
| Solubility (logS) | -3.80 |
The moderate logP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility for biological activity .
Synthesis and Structural Optimization
Synthetic Pathways
The compound is typically synthesized via a two-step protocol:
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Formation of the Thiadiazole Core: Condensation of thiosemicarbazide with a carbonyl compound (e.g., pyridine-2-carbaldehyde) under acidic conditions yields 2-aminothiadiazole intermediates .
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Amide Coupling: Reaction of the thiadiazole amine with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) produces the target compound .
Example Procedure:
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Step 1: 2-Amino-5-(pyridin-2-yl)-1,3,4-thiadiazole is synthesized by refluxing thiosemicarbazide with pyridine-2-carbaldehyde in ethanol/HCl .
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Step 2: The amine intermediate is treated with 4-fluorobenzoyl chloride in dichloromethane, yielding 4-fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide .
Structural Modifications
Variations in the benzamide substituents (e.g., nitro, methoxy, or trifluoromethyl groups) significantly influence bioactivity. For instance:
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Nitro Derivatives: Enhance cytotoxicity against prostate cancer (PC3) cells (IC₅₀: 1.7–7.6 µM) .
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Methoxy Derivatives: Improve 15-lipoxygenase (15-LOX) inhibition (IC₅₀: 19–75 µM), a target in inflammation and cancer .
Biological Activities and Mechanisms
Anticancer Activity
4-Fluoro-N-(1,3,4-thiadiazol-2-yl)benzamide derivatives exhibit potent cytotoxicity across multiple cancer cell lines:
The fluorine atom enhances electron-withdrawing effects, increasing interactions with DNA or enzyme active sites .
Enzyme Inhibition
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15-Lipoxygenase (15-LOX): Methoxylated derivatives inhibit 15-LOX (IC₅₀: 19 µM), reducing inflammatory mediators .
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Tyrosine Kinase: Thiadiazole scaffolds disrupt ATP binding in kinases, impeding signal transduction in cancer cells .
Apoptosis Induction
Flow cytometry studies reveal that nitro-substituted analogs induce apoptosis in HT29 colon cancer cells via caspase-3 activation .
Structure-Activity Relationships (SAR)
Key structural determinants of bioactivity include:
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Electron-Withdrawing Groups (EWGs): Fluorine and nitro groups enhance cytotoxicity by stabilizing charge-transfer complexes with DNA .
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Thiadiazole Ring Planarity: Facilitates intercalation into DNA or stacking with aromatic residues in enzymes .
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Amide Linker: Serves as a hydrogen bond donor/acceptor, critical for target binding .
Pharmacokinetic and Toxicity Profiles
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